molecular formula C8H6BrFO2 B1526656 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone CAS No. 1089706-28-4

1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone

Cat. No.: B1526656
CAS No.: 1089706-28-4
M. Wt: 233.03 g/mol
InChI Key: NBDDFAKYVVDWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2 It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone typically involves the bromination and fluorination of a suitable phenolic precursor, followed by the introduction of an ethanone group. One common method includes:

    Bromination: Starting with 3-fluoro-2-hydroxyacetophenone, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The fluorination step can be achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethanone Introduction:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed:

    Oxidation: 1-(5-Bromo-3-fluoro-2-oxophenyl)ethanone.

    Reduction: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanol.

    Substitution: 1-(5-Azido-3-fluoro-2-hydroxyphenyl)ethanone.

Scientific Research Applications

1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups allows it to form covalent bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

    1-(5-Bromo-2-hydroxyphenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(3-Fluoro-2-hydroxyphenyl)ethanone: Lacks the bromine atom, potentially altering its chemical properties and applications.

    1-(5-Bromo-3-methyl-2-hydroxyphenyl)ethanone: The presence of a methyl group instead of fluorine can significantly change its chemical behavior and uses.

Uniqueness: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, which imparts distinct reactivity and potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDDFAKYVVDWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089706-28-4
Record name 1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

AlCl3 (5.0 g, 38 mmol) was added in portions to 4-bromo-2-fluorophenyl acetate (5.8 g, 25 mmol). The mixture was heated at 150° C. for 3 h and then brought to ambient temperature. Water (ice-cold) was slowly added and then EtOAc. The resulting mixture was vigorously stirred and then the phases were separated and the water phase extracted with EtOAc. The combined organic phases were washed with brine, dried (Na2SO4) and evaporated to dryness to give the title compound (5.3 g). MS m/z (rel. intensity, 70 eV) 233 (M+, 55), 232 (M+, 56), 218 (98), 217 (bp), 161 (10).
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.